Ac-Met-Ala-Ser-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

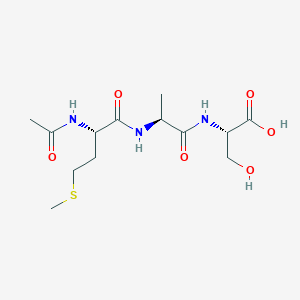

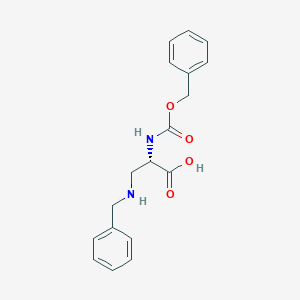

Ac-Met-Ala-Ser-OH is a tripeptide with the sequence Ac-Met-Ala-Ser . It has been studied for its complexation with Pt(II) and ammonia or ethylene diamine (en) by mass spectrometric methods .

Molecular Structure Analysis

The molecular formula of this compound is C13H23N3O6S . Its molecular weight is 349.41 g/mol.Chemical Reactions Analysis

This compound has been used as a tripeptide in the OH radical-induced oxidation reaction .Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble in DMSO . It should be stored at -20°C .作用机制

Target of Action

Ac-Met-Ala-Ser-OH (MAS) is a tripeptide that has been used to study the complexation with peptide deformylase (PDF), helping to delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .

Mode of Action

It is known that it interacts with peptide deformylase (pdf), a key enzyme involved in protein synthesis . This interaction helps to understand how mimic-peptides are recognized by N-terminal cleaved expression peptides .

Biochemical Pathways

It is known that n-terminal acetylation, a common modification in eukaryotic proteins, plays a significant role in protein stability . This process involves the transfer of an acetyl group from acetyl coenzyme A to the α-amino group of a protein, transforming a charged protein N-terminus into a hydrophobic segment . This modification can affect key protein properties such as folding, polymerization, stability, interactions, and localization .

Result of Action

It is known that n-terminal acetylation can influence protein stability and the composition of the cell proteome .

实验室实验的优点和局限性

The use of Ac-Met-Ala-Ser-OH in lab experiments provides a number of advantages. This compound is relatively easy to synthesize in the laboratory, and can be used as a building block for the synthesis of peptides and proteins. In addition, this compound has a wide range of biochemical and physiological effects, making it a useful tool for studying the structure and function of proteins. However, there are also some limitations to the use of this compound in lab experiments. For example, it is difficult to control the concentration of this compound in a reaction, and it can be difficult to purify the compound after the reaction is complete.

未来方向

There are a number of potential future directions for research involving Ac-Met-Ala-Ser-OH. For example, further research could be conducted to better understand the mechanisms of action of this compound and its biochemical and physiological effects. In addition, further research could be conducted to identify new applications for this compound, such as the development of novel drug candidates. Finally, further research could be conducted to improve the synthesis of this compound, in order to make it easier to produce and control the concentration of this compound in lab experiments.

合成方法

The synthesis of Ac-Met-Ala-Ser-OH involves a multi-step process. The first step is to form the Ac-Met-Ala-Ser-OHhionyl-alanyl-serine (Ac-Met-Ala-Ser) precursor by the condensation of Ac-Met-Ala-Ser-OHhionine (Ac-Met) and N-acetyl-alanine (Ac-Ala) in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The second step is to add hydroxyl group to the precursor by the reaction with a suitable hydroxylating agent such as sodium hydroxide or potassium hydroxide. The last step is the deprotection of the hydroxyl group with a suitable deprotecting agent such as trifluoroacetic acid (TFA) or piperidine.

科学研究应用

药物研发

乙酰甲硫氨酸丙氨酸丝氨酸:在肽类药物研发领域显示出巨大潜力。 肽类药物是一类越来越被认可的药物,它们有潜力以高亲和力和特异性靶向具有挑战性的结合界面 . 该化合物在开发基于肽的策略以干扰内源性蛋白质相互作用方面发挥着重要作用,有助于治疗性肽的发展 .

酶学

在酶学中,乙酰甲硫氨酸丙氨酸丝氨酸用于研究蛋白酶抑制剂。 它被确定为酵母蛋白酶 A 抑制剂 3 中氨基酸序列的一部分,这对于理解酶抑制机制至关重要 . 这对开发新的酶类药物和治疗剂具有重要意义。

基于肽的治疗

该化合物还参与基于肽的治疗的创建。 它用于合成可以作为受体激动剂或拮抗剂的肽,这对各种疾病的治疗和诊断至关重要 . 肽的多功能性使其适用于广泛的治疗应用,包括激素治疗和疫苗开发。

生物化学

在生物化学中,乙酰甲硫氨酸丙氨酸丝氨酸在肽自组装研究中发挥作用。 它是肽自组装形成各种微纳结构的研究的一部分,这在纳米生物技术中具有多种应用 . 这包括药物递送系统和新型生物材料的开发。

分子生物学

该化合物的应用扩展到分子生物学,在那里它被用于研究肽脱甲酰酶复合物。 这有助于理解模拟肽被 N 端切割的表达肽识别的机制,这对基因工程和蛋白质合成至关重要 .

分析化学

最后,在分析化学中,乙酰甲硫氨酸丙氨酸丝氨酸用于OH 自由基诱导的氧化反应,并通过高效液相色谱-二极管阵列检测器-荧光检测器 (HPLC-DAD-FLD) 进行分析 . 这种应用对于复杂混合物的定性和定量分析至关重要,这是药物分析和环境检测的基础。

安全和危害

Ac-Met-Ala-Ser-OH may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures.

Relevant Papers The papers that have cited the use of this compound include studies published in Nature, Cell, Molecular Cancer, and Cell Research . Another study has used this compound as a tripeptide in the OH radical-induced oxidation reaction .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-7(11(19)16-10(6-17)13(21)22)14-12(20)9(4-5-23-3)15-8(2)18/h7,9-10,17H,4-6H2,1-3H3,(H,14,20)(H,15,18)(H,16,19)(H,21,22)/t7-,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPGZVPOLKESGX-HGNGGELXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)